molecular formula C13H14N2O3 B5596715 5-(4-isopropoxybenzylidene)-2,4-imidazolidinedione

5-(4-isopropoxybenzylidene)-2,4-imidazolidinedione

Cat. No.: B5596715
M. Wt: 246.26 g/mol
InChI Key: YRSHNAVIZHLHMV-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-isopropoxybenzylidene)-2,4-imidazolidinedione, also known as IBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBD is a yellow crystalline powder with a molecular formula C14H16N2O3 and a molecular weight of 264.29 g/mol.

Scientific Research Applications

Synthesis and Potential Antidepressant Activity

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, related to the chemical structure of interest, has shown potential antidepressant activity. This was identified through testing in mice, indicating its potential for therapeutic application beyond traditional antidepressants. Its unique mechanism of action, distinct from tricyclic antidepressants and monoamine oxidase inhibitors, highlights the compound's value in research for new antidepressant therapies (Wessels, Schwan, & Pong, 1980).

Tautomeric Equilibrium and Reactivity

Research on 4-(isopropylamino)imidazol-2-ylidene, a compound closely related to the one of interest, explores its tautomeric equilibrium with a mesoionic tautomer. This equilibrium and its unique reactivity, especially when coordinated to Rh(I) centers, offer insights into the compound's potential applications in catalysis and material science. This work underscores the complex behavior of such compounds and their relevance in developing new chemical reagents or catalysts (César et al., 2012).

Electrochemical Studies

Electrochemical behavior of hydantoin derivatives, including those with structural similarities to 5-(4-isopropoxybenzylidene)-2,4-imidazolidinedione, has been explored. The study on derivatives like 5-benzylideneimidazolidine-2,4-dione provides a foundation for understanding the electrochemical properties of these compounds, which could be relevant for their application in electrochemical sensors or as novel electroactive materials in various technological applications (Nosheen et al., 2012).

Photophysics and Photochemistry of GFP Chromophores

The study of GFP chromophore analogues, like 4-(4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one, which shares a functional core with the compound of interest, provides insights into the photophysics and photochemistry essential for fluorescent protein engineering and design. Understanding the intramolecular hydrogen bonding and its role in photophysics can aid in the development of new fluorescent markers for biological imaging and assays (Cui, Lan, & Thiel, 2012).

Properties

IUPAC Name

(5E)-5-[(4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(2)18-10-5-3-9(4-6-10)7-11-12(16)15-13(17)14-11/h3-8H,1-2H3,(H2,14,15,16,17)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSHNAVIZHLHMV-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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